2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound is a structurally complex heterocyclic molecule featuring a chromeno[2,3-c]pyrrole-3,9-dione core fused with a 1,3-thiazole ring substituted at position 2. The 4-chlorophenyl group at position 1 and the 5-acetyl-4-methyl-1,3-thiazol-2-yl moiety at position 2 contribute to its unique electronic and steric properties. Its synthesis typically involves multi-step condensation and cyclization reactions, as inferred from analogous protocols in the literature .
Properties
Molecular Formula |
C23H15ClN2O4S |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-chlorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H15ClN2O4S/c1-11-21(12(2)27)31-23(25-11)26-18(13-7-9-14(24)10-8-13)17-19(28)15-5-3-4-6-16(15)30-20(17)22(26)29/h3-10,18H,1-2H3 |
InChI Key |
XJTDZTPVPHDMOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in substituents on the aromatic rings or the heterocyclic components. Key comparisons include:
Table 1: Structural Features of Analogous Compounds
Key Observations :
- The target compound’s chromeno-pyrrole-dione core distinguishes it from pyrazole-triazole hybrids () or pyrido-pyrimidine systems (). This core likely enhances π-π stacking interactions in receptor binding.
- Substituent variations (e.g., 4-chlorophenyl vs. 4-methoxyphenyl in ) influence solubility and electronic effects.
Pharmacological and Physicochemical Comparisons
While direct pharmacological data for the target compound are absent in the provided evidence, insights can be extrapolated from structural analogs:
Table 2: Inferred Properties Based on Substituents
Notable Findings:
- The 4-chlorophenyl group in the target compound may enhance membrane permeability but reduce solubility, limiting bioavailability compared to methoxy-substituted analogs .
- The thiazole-acetyl group could act as a hydrogen-bond acceptor, mimicking ATP-binding sites in kinases, a feature absent in triazole-based compounds ().
Computational and Crystallographic Insights
- Crystallography : highlights that isostructural compounds (e.g., Compound 4) exhibit planar conformations except for perpendicular fluorophenyl groups. By analogy, the target compound’s 4-chlorophenyl group may adopt a similar orientation, influencing crystal packing and stability .
- Molecular Docking: Tools like AutoDock4 () could predict binding modes of the target compound to receptors like EGFR kinase. The thiazole-acetyl group may occupy hydrophobic pockets, while the chromeno-pyrrole core engages in π-stacking .
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